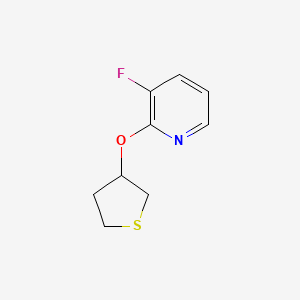

3-Fluoro-2-(thiolan-3-yloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-2-(thiolan-3-yloxy)pyridine, often involves the introduction of fluorine atoms into lead structures . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

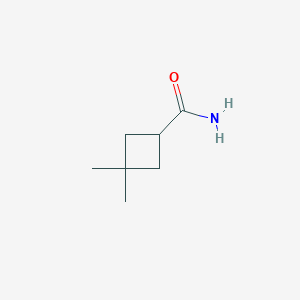

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 3rd position and a thiolan-3-yloxy group at the 2nd position.Chemical Reactions Analysis

Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring explains the interesting and unusual physical, chemical, and biological properties of fluoropyridines .Applications De Recherche Scientifique

Docking and Quantitative Structure–Activity Relationship Studies

3-Fluoro-2-(thiolan-3-yloxy)pyridine derivatives have been studied for their potential as c-Met kinase inhibitors. Docking studies of these compounds, along with quantitative structure–activity relationship (QSAR) methods, have been used to predict their biological activities and understand the molecular features contributing to high inhibitory activity. These methods include Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors (Caballero et al., 2011).

Radiolabeling for Imaging Central Nicotinic Acetylcholine Receptors

This compound analogs have been synthesized and radiolabeled for use in imaging central nicotinic acetylcholine receptors. These compounds show potential for use in positron emission tomography (PET) experiments, providing insights into receptor distribution and functioning in the brain. This application is particularly relevant for neurological research and potentially for diagnosing and understanding various neurological disorders (Dollé et al., 1998).

Development of Fluorinated Pyridines in Organic Chemistry

The compound and its derivatives are involved in the development of fluorinated pyridines, an important class of compounds in organic chemistry. These compounds have various applications, including their use in the synthesis of pharmaceuticals and agrochemicals. The research focuses on exploring efficient synthesis methods and understanding the properties of these fluorinated compounds (Zhou et al., 2018).

Use in Prosthetic Labeling of Peptides and Proteins

Research has been conducted on using this compound derivatives for the prosthetic labeling of peptides and proteins. This application is significant in the development of new diagnostic and therapeutic agents, particularly in the field of nuclear medicine and molecular imaging (de Bruin et al., 2005).

Study of Lanthanide Compounds with Fluorinated Thiolate Ligands

The fluorinated thiolate ligands of this compound have been studied in the context of trivalent lanthanide compounds. This research is significant in inorganic chemistry, particularly for understanding the properties and applications of lanthanide elements in various fields, including catalysis and materials science (Melman et al., 2002).

Propriétés

IUPAC Name |

3-fluoro-2-(thiolan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNOS/c10-8-2-1-4-11-9(8)12-7-3-5-13-6-7/h1-2,4,7H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMLSPUZBAFUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470097.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)

![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)

![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)

![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)

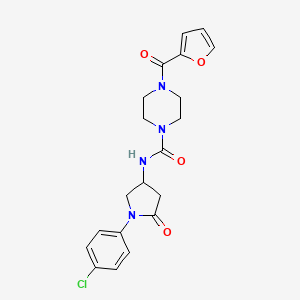

![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)

![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)